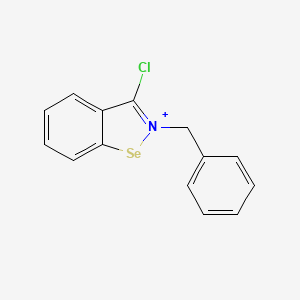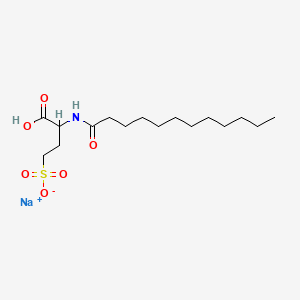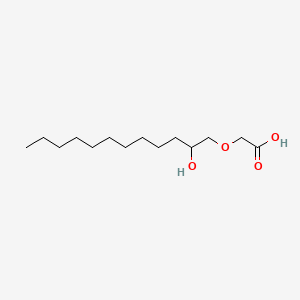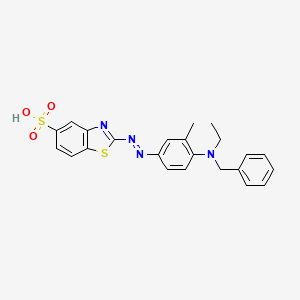
2-((4-(Benzylethylamino)-m-tolyl)azo)-benzothiazole-5-sulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(Benzylethylamino)-m-tolyl)azo)-benzothiazole-5-sulphonic acid is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is notable for its vibrant color and is used in various industrial applications, including textiles, printing, and biological staining.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Benzylethylamino)-m-tolyl)azo)-benzothiazole-5-sulphonic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine. For instance, 4-(benzylethylamino)-m-toluidine is treated with nitrous acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with benzothiazole-5-sulphonic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-(Benzylethylamino)-m-tolyl)azo)-benzothiazole-5-sulphonic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
2-((4-(Benzylethylamino)-m-tolyl)azo)-benzothiazole-5-sulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed as a staining agent for biological tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes for textiles, printing inks, and plastics.
Mécanisme D'action
The mechanism of action of 2-((4-(Benzylethylamino)-m-tolyl)azo)-benzothiazole-5-sulphonic acid involves its interaction with molecular targets through its azo group. The compound can form stable complexes with various substrates, leading to changes in their chemical and physical properties. The azo group can also undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4-(Benzylamino)-m-tolyl)azo)-benzothiazole-5-sulphonic acid
- 2-((4-(Ethylamino)-m-tolyl)azo)-benzothiazole-5-sulphonic acid
- 2-((4-(Methylamino)-m-tolyl)azo)-benzothiazole-5-sulphonic acid
Uniqueness
2-((4-(Benzylethylamino)-m-tolyl)azo)-benzothiazole-5-sulphonic acid is unique due to the presence of the benzylethylamino group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility, stability, and reactivity compared to its analogs. Additionally, the specific arrangement of functional groups in this compound allows for unique interactions with substrates, making it valuable in various applications.
Propriétés
Numéro CAS |
97043-67-9 |
|---|---|
Formule moléculaire |
C23H22N4O3S2 |
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
2-[[4-[benzyl(ethyl)amino]-3-methylphenyl]diazenyl]-1,3-benzothiazole-5-sulfonic acid |
InChI |
InChI=1S/C23H22N4O3S2/c1-3-27(15-17-7-5-4-6-8-17)21-11-9-18(13-16(21)2)25-26-23-24-20-14-19(32(28,29)30)10-12-22(20)31-23/h4-14H,3,15H2,1-2H3,(H,28,29,30) |
Clé InChI |
UPLZSUKVPFFJMY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N=NC3=NC4=C(S3)C=CC(=C4)S(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride](/img/structure/B12691827.png)
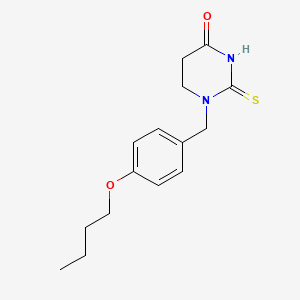

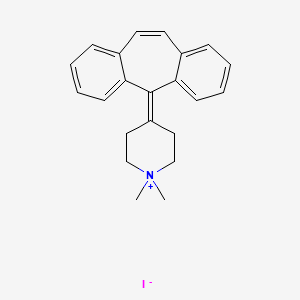

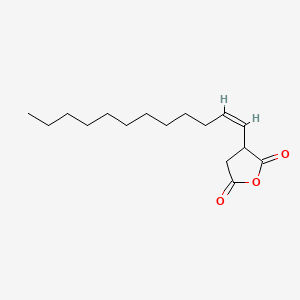
![ethyl 14-methyl-16-oxo-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12691850.png)
